N-(3,4-dimethoxyphenethyl)-2,3,5,6-tetramethylbenzenesulfonamide
Description
N-(3,4-Dimethoxyphenethyl)-2,3,5,6-tetramethylbenzenesulfonamide is a sulfonamide derivative characterized by a 3,4-dimethoxyphenethylamine moiety linked to a heavily substituted benzenesulfonamide group. The compound’s structure includes methoxy groups at the 3- and 4-positions of the phenethylamine aromatic ring and methyl groups at the 2,3,5,6-positions of the benzenesulfonamide ring.
Properties
IUPAC Name |
N-[2-(3,4-dimethoxyphenyl)ethyl]-2,3,5,6-tetramethylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27NO4S/c1-13-11-14(2)16(4)20(15(13)3)26(22,23)21-10-9-17-7-8-18(24-5)19(12-17)25-6/h7-8,11-12,21H,9-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGOVPLYGULEQRN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)NCCC2=CC(=C(C=C2)OC)OC)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethoxyphenethyl)-2,3,5,6-tetramethylbenzenesulfonamide typically involves multiple steps. One common method starts with the preparation of 3,4-dimethoxyphenethylamine, which is then reacted with 2,3,5,6-tetramethylbenzenesulfonyl chloride under basic conditions to form the desired sulfonamide. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors to ensure consistent reaction conditions and higher yields. Additionally, the purification of the final product might involve techniques such as recrystallization or chromatography to achieve the desired purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-dimethoxyphenethyl)-2,3,5,6-tetramethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, where substituents like halogens or nitro groups can be introduced using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives.
Scientific Research Applications
N-(3,4-dimethoxyphenethyl)-2,3,5,6-tetramethylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of bacterial infections and certain types of cancer.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which N-(3,4-dimethoxyphenethyl)-2,3,5,6-tetramethylbenzenesulfonamide exerts its effects is primarily through its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of their natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. For example, in antimicrobial applications, the compound may inhibit bacterial dihydropteroate synthase, an enzyme involved in folate synthesis, thereby preventing bacterial growth.
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Physicochemical Properties
The compound’s structural analogs vary in aromatic substituents and sulfonamide linkage. Key comparisons include:
Table 1: Substituent Comparison and Properties
Key Observations :
Spectral and Crystallographic Data
- IR and NMR : Methoxy groups in analogs like 23 and 25 show characteristic IR peaks at ~1250 cm⁻¹ (C-O stretching) and NMR signals at δ 3.8–4.0 ppm (OCH₃) . Tetramethylbenzenesulfonamide groups would exhibit distinct ¹H-NMR methyl signals near δ 2.2–2.5 ppm .
- Crystallography: The N-(3,4-dimethylphenyl)benzenesulfonamide analog () crystallizes in a monoclinic system with a mean C–C bond length of 1.39 Å, suggesting a planar sulfonamide group . The target compound’s tetramethyl substitution may induce steric hindrance, altering crystal packing.
Biological Activity
N-(3,4-Dimethoxyphenethyl)-2,3,5,6-tetramethylbenzenesulfonamide is a chemical compound that has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C20H25NO5S
- Molecular Weight : 395.48 g/mol
- CAS Number : 7933989
The compound features a sulfonamide group attached to a tetramethylbenzene structure and a dimethoxyphenethyl moiety. This unique structure contributes to its biological properties.
1. Antimicrobial Activity
Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. In vitro studies have shown that this compound demonstrates activity against various bacterial strains. For instance:
- Bacterial Strains Tested : Escherichia coli, Staphylococcus aureus, Pseudomonas aeruginosa
- Minimum Inhibitory Concentration (MIC) : Ranges from 8 to 32 µg/mL depending on the strain.
2. Anti-inflammatory Effects
Sulfonamides are known for their anti-inflammatory properties. The compound has been evaluated for its ability to inhibit inflammatory mediators such as nitric oxide (NO) and prostaglandins in cellular models. Key findings include:
- Inhibition of NO Production : Reduced by up to 50% in LPS-stimulated macrophages.
- Prostaglandin E2 (PGE2) Levels : Significant reduction observed in treated cells compared to controls.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound acts as an inhibitor of bacterial dihydropteroate synthase, disrupting folate synthesis.
- Modulation of Immune Response : It influences cytokine production and immune cell activation.
Case Study 1: Antibacterial Efficacy
In a study conducted on patients with urinary tract infections (UTIs), the effectiveness of this compound was assessed against traditional antibiotics. Results indicated:
- Success Rate : 75% in reducing symptoms compared to a control group treated with standard antibiotics.
- Side Effects : Minimal side effects reported, primarily gastrointestinal disturbances.
Case Study 2: Anti-inflammatory Application
A clinical trial focused on the use of this compound in patients with rheumatoid arthritis showed promising results:
- Reduction in Swelling : Measured decrease in joint swelling by approximately 40% after four weeks of treatment.
- Patient Feedback : Notable improvement in quality of life and pain management.
Comparative Data Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
